molecular formula C12H16FNO2 B7866780 [(3-Fluoro-benzyl)-isopropyl-amino]-acetic acid

[(3-Fluoro-benzyl)-isopropyl-amino]-acetic acid

Cat. No.: B7866780
M. Wt: 225.26 g/mol
InChI Key: XMSXZYWWCWDLKW-UHFFFAOYSA-N
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Description

[(3-Fluoro-benzyl)-isopropyl-amino]-acetic acid is an organic compound that features a benzyl group substituted with a fluorine atom at the 3-position, an isopropyl group attached to an amino group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Fluoro-benzyl)-isopropyl-amino]-acetic acid typically involves multiple steps. One common method starts with the preparation of the 3-fluoro-benzylamine intermediate. This can be achieved through the nucleophilic substitution of 3-fluorobenzyl chloride with ammonia or an amine source. The resulting 3-fluoro-benzylamine is then reacted with isopropylamine under appropriate conditions to form the [(3-Fluoro-benzyl)-isopropyl-amino] intermediate. Finally, this intermediate undergoes a reaction with chloroacetic acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(3-Fluoro-benzyl)-isopropyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

[(3-Fluoro-benzyl)-isopropyl-amino]-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(3-Fluoro-benzyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The isopropyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with biological molecules.

Comparison with Similar Compounds

[(3-Fluoro-benzyl)-isopropyl-amino]-acetic acid can be compared to other similar compounds such as:

    [(3-Chloro-benzyl)-isopropyl-amino]-acetic acid: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and binding properties.

    [(3-Methyl-benzyl)-isopropyl-amino]-acetic acid: Contains a methyl group instead of fluorine, leading to different steric and electronic effects.

    [(3-Bromo-benzyl)-isopropyl-amino]-acetic acid: The presence of a bromine atom can influence the compound’s reactivity and interaction with biological targets.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic properties and enhances its potential as a versatile building block in various applications.

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-9(2)14(8-12(15)16)7-10-4-3-5-11(13)6-10/h3-6,9H,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSXZYWWCWDLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC(=CC=C1)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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